molecular formula C6H9N3O2 B2628176 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid CAS No. 1849227-13-9

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B2628176
CAS No.: 1849227-13-9
M. Wt: 155.157
InChI Key: BAZKYDVZODLMSN-UHFFFAOYSA-N
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Description

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst .

Industrial Production Methods

For large-scale production, the process can be optimized by using solvents like acetonitrile (MeCN) instead of 1,4-dioxane, and employing copper(I) oxide (Cu2O) as a catalyst without any ligands . This method is more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole compound with similar chemical properties.

    4-methyl-1,2,3-triazole: Another triazole derivative with a methyl group at a different position.

    1,2,4-Triazole: A structural isomer with different nitrogen atom positions.

Uniqueness

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

3-(2-methyltriazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-7-4-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZKYDVZODLMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849227-13-9
Record name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
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